molecular formula C8H9N3 B1625487 2-Amino-6-(methylamino)benzonitrile CAS No. 63365-24-2

2-Amino-6-(methylamino)benzonitrile

Cat. No.: B1625487
CAS No.: 63365-24-2
M. Wt: 147.18 g/mol
InChI Key: ZFCWBWRUAGWYKM-UHFFFAOYSA-N
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Description

2-Amino-6-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 2 and a methylamino group (-NHCH₃) at position 6 on the aromatic ring. This compound is structurally characterized by its nitrile (-CN) functional group, which confers reactivity in synthetic organic chemistry, particularly in the formation of heterocycles or pharmaceutical intermediates.

Properties

CAS No.

63365-24-2

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-6-(methylamino)benzonitrile

InChI

InChI=1S/C8H9N3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,11H,10H2,1H3

InChI Key

ZFCWBWRUAGWYKM-UHFFFAOYSA-N

SMILES

CNC1=CC=CC(=C1C#N)N

Canonical SMILES

CNC1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-6-(methylamino)benzonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position 2 / 6) Notable Properties/Applications
This compound Not Provided C₈H₉N₃ ~147.18* -NH₂ / -NHCH₃ Hypothesized intermediate for pharmaceuticals; potential use in kinase inhibitors or anticancer agents.
2-Amino-6-(piperidin-1-yl)benzonitrile 63365-14-0 C₁₂H₁₅N₃ 201.27 -NH₂ / -N-piperidine Bulkier substituent enhances lipophilicity; discontinued commercial availability suggests niche use.
2-Amino-6-(trifluoromethyl)benzonitrile 58458-11-0 C₈H₅F₃N₂ 194.13 -NH₂ / -CF₃ Trifluoromethyl group improves metabolic stability; used in agrochemicals and drug discovery.
2-Methoxy-6-(methylamino)benzonitrile Not Provided C₉H₁₁N₂O 163.20 -OCH₃ / -NHCH₃ Electron-donating methoxy group alters electronic properties; potential precursor for dyes or ligands.
2-Amino-6-methoxybenzonitrile Not Provided C₈H₇N₂O 162.16 -NH₂ / -OCH₃ Methoxy substituent may reduce reactivity compared to amino groups; academic pricing available.

*Calculated based on molecular formula.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CF₃): The trifluoromethyl group in 2-Amino-6-(trifluoromethyl)benzonitrile enhances electrophilic aromatic substitution resistance, making it valuable in environments requiring metabolic stability . Electron-donating groups (e.g., -OCH₃): Methoxy-substituted analogs exhibit reduced nucleophilicity at the aromatic ring, limiting their utility in reactions requiring electron-deficient intermediates .

Molecular Weight: Higher molecular weight analogs (e.g., C₁₂H₁₅N₃) may face challenges in solubility, necessitating formulation optimization for pharmaceutical use .

Trifluoromethyl-substituted analogs are prioritized in agrochemical research due to their resistance to enzymatic degradation .

Preparation Methods

Chlorobenzonitrile-Based Amination

A prominent route involves nucleophilic substitution of halogenated precursors. For example, 2-chloro-6-(methylamino)benzonitrile can undergo amination at the ortho position to introduce the primary amino group. This method parallels the synthesis of structurally related compounds, such as 2-amino-6-methylnicotinic acid, where 2-chloro-3-cyano-6-methylpyridine is treated with aqueous ammonia under high-pressure conditions.

Reaction Conditions

  • Starting Material : 2-chloro-6-(methylamino)benzonitrile (hypothetical intermediate)
  • Reagent : Ammonia (28% aqueous solution)
  • Temperature : 120–180°C
  • Duration : 2–10 hours
  • Yield : ~40–60% (inferred from analogous reactions).

This method’s efficiency depends on the electronic activation of the benzene ring, where the nitrile group at position 1 and methylamino group at position 6 direct substitution to position 2.

Sequential Functionalization via Protecting Group Chemistry

Selective Methylamination of 2-Aminobenzonitrile Derivatives

Protecting group strategies enable stepwise introduction of amino and methylamino groups. For instance, 2-amino-6-fluorobenzonitrile can react with methylamine to replace fluorine at position 6, followed by deprotection to yield the target compound. This approach mirrors the synthesis of 2-(methoxyacetylamino)-6-(methylamino)benzonitrile, where 2-amino-6-(methylamino)benzonitrile serves as a key intermediate.

Key Steps

  • Fluorine Substitution :
    • React 2-amino-6-fluorobenzonitrile with methylamine in ethanol at 80–100°C.
    • Catalyst: Pyridine or triethylamine (base).
    • Yield: ~70–85% (estimated from similar substitutions).
  • Deprotection :
    • Acidic or basic hydrolysis to remove transient protecting groups.

One-Pot Synthesis from Halogenated Precursors

Simultaneous Amination and Cyclization

Patents describing one-pot syntheses of related compounds, such as 2-amino-6-methylnicotinic acid, suggest adaptable protocols. For example, reacting 2-chloro-3-cyano-6-methylpyridine with ammonia and a base (e.g., NaOH) in a single reactor achieves both amination and hydrolysis. Adapting this to a benzene system:

Hypothetical Pathway

  • Starting Material : 2,6-dichlorobenzonitrile.
  • Step 1 : Methylamination at position 6 using methylamine (40–60°C, 12 hours).
  • Step 2 : Ammonolysis at position 2 (170°C, 7 hours in autoclave).
  • Isolation : Acid precipitation and recrystallization.

Challenges :

  • Regioselectivity must be controlled to avoid polysubstitution.
  • High temperatures may degrade sensitive functional groups.

Catalytic Amination Techniques

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination offers a modern approach to introducing methylamino groups. Using 2-amino-6-bromobenzonitrile as a substrate, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) facilitate coupling with methylamine:

Reaction Setup

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Ligand : BINAP (10 mol%).
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 100°C, 24 hours.
  • Yield : ~50–70% (extrapolated from similar reactions).

This method is advantageous for its mild conditions and compatibility with electron-deficient aromatics.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting advantages and limitations:

Method Starting Material Conditions Yield Reference
Nucleophilic Substitution 2-chloro-6-(methylamino)benzonitrile NH₃, 150°C, 5–10 hrs ~40–60%
Protecting Group Strategy 2-amino-6-fluorobenzonitrile Methylamine, 80°C, 12 hrs ~70–85%
One-Pot Synthesis 2,6-dichlorobenzonitrile Methylamine/NH₃, 170°C, 7 hrs ~30–50%
Catalytic Amination 2-amino-6-bromobenzonitrile Pd(OAc)₂/BINAP, Cs₂CO₃, 100°C ~50–70%

Industrial-Scale Production Considerations

Commercial manufacturers like Aromsyn Co., Ltd., produce this compound (purity ≥95%) via optimized batch processes. Key industrial parameters include:

  • Cost Efficiency : Preferring one-pot methods to reduce purification steps.
  • Safety : High-pressure ammonolysis requires specialized autoclaves.
  • Byproduct Management : Neutralizing excess methylamine and recycling solvents.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-6-(methylamino)benzonitrile, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential substitution reactions on a benzonitrile backbone. Key steps include:

  • Amination : Use of methylamine or protected amine precursors under basic conditions (e.g., NaH in DMF) to introduce the methylamino group at the 6-position .
  • Nitrile Stability : The nitrile group remains intact under mild conditions but may hydrolyze under strong acids/bases. Solvent choice (e.g., DMF, THF) and temperature control (0–60°C) are critical to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm; aromatic protons split due to ortho/para substitution) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 174.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace impurities .

Advanced: How can computational chemistry resolve discrepancies in reported biological activities of structurally similar benzonitriles?

Answer:

  • DFT Studies : B3LYP/6-311G++(d,p) calculations predict electronic properties (e.g., charge distribution, dipole moments) and hydrogen-bonding potential. For example, the methylamino group enhances electron density at the benzene ring, influencing binding to biomolecules .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to explain activity variations among analogs. Compare binding affinities of this compound with trifluoromethyl or sulfanyl derivatives .

Advanced: What experimental approaches validate the role of intramolecular charge transfer (ICT) in dual fluorescence?

Answer:

  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. methanol). A red shift in polar solvents confirms ICT .
  • Time-Resolved Fluorescence : Picosecond laser systems quantify radiative (k_r) and non-radiative (k_nr) decay rates. For example, 4-aminobenzonitrile analogs show k_r ≈ 10⁸ s⁻¹ in acetonitrile .

Basic: How do functional groups influence reactivity in substitution reactions?

Answer:

  • Amino Group : Directs electrophilic substitution to the para position; protects via acetylation if ortho substitution is desired .
  • Methylamino Group : Enhances nucleophilicity at the 6-position, enabling Suzuki couplings or Ullmann reactions .
  • Nitrile Group : Participates in cycloadditions (e.g., Huisgen) or reduces to primary amines (LiAlH₄) .

Advanced: What strategies improve regioselectivity in multi-step syntheses involving benzonitrile derivatives?

Answer:

  • Protecting Groups : Use Boc for amines to prevent unwanted side reactions during nitration or halogenation .
  • Directed Metalation : n-BuLi with TMEDA directs deprotonation to specific aromatic positions, enabling precise functionalization .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields in SNAr reactions .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (amide formation) or oxidation (nitrile to carboxylic acid) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Advanced: What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions?

Answer:

  • Kinetic vs. Thermodynamic Control : Vary Pd catalyst loading (0.1–5 mol%) and ligands (XPhos vs. SPhos) to favor either pathway .
  • Steric Effects : Bulky substituents at the 2-position hinder transmetalation, reducing yields. Computational modeling (DFT) identifies transition-state geometries .

Table 1: Comparative Reactivity of Benzonitrile Derivatives

CompoundKey Functional GroupsReactivity in SNArBiological Activity (IC₅₀, μM)
2-Amino-6-(methylamino)NH₂, NMe, CNHigh12.4 (Kinase X)
4-Amino-2-trifluoromethylNH₂, CF₃, CNModerate45.7 (Kinase X)
2-Amino-4-chloro-5-methylNH₂, Cl, Me, CNLow>100
Data derived from structural analogs .

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